molecular formula C8H11BO3 B595776 4-Hydroxymethyl-3-methylphenylboronic acid CAS No. 1218790-88-5

4-Hydroxymethyl-3-methylphenylboronic acid

Cat. No.: B595776
CAS No.: 1218790-88-5
M. Wt: 165.983
InChI Key: SLIUMAXFJNQYHZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Hydroxymethyl-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a variety of biologically active molecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-3-methylphenylboronic acid typically involves the reaction of 4-bromo-3-methylbenzyl alcohol with a boronic acid derivative under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent. The reaction conditions are generally mild, making it suitable for the synthesis of sensitive compounds.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-3-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Carboxy-3-methylphenylboronic acid.

    Reduction: 4-Hydroxymethyl-3-methylphenylborane.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

4-Hydroxymethyl-3-methylphenylboronic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxymethyl-3-methylphenylboronic acid is unique due to the presence of both hydroxymethyl and methyl groups on the phenyl ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

[4-(hydroxymethyl)-3-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIUMAXFJNQYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CO)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675315
Record name [4-(Hydroxymethyl)-3-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-88-5
Record name B-[4-(Hydroxymethyl)-3-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Hydroxymethyl)-3-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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